N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide is a chemical compound that features a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and an amide group attached to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide typically involves the following steps:
Condensation Reaction: Starting with 4,6-dimethoxypyrimidine, a condensation reaction with an appropriate aldehyde or ketone is performed to introduce the methyl group.
Reduction Reaction: The intermediate product is then subjected to a reduction reaction to convert any nitro or cyano groups to amines.
Acylation Reaction: Finally, the amine is acylated with acryloyl chloride to form the desired prop-2-enamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.
Scientific Research Applications
N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4,6-Dimethoxypyrimidin-2-yl)(hydroxy)methyl]-6-(methoxymethyl)phenyl}-1,1-difluoromethanesulfonamide
- Methyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate
Uniqueness
N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the prop-2-enamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[(4,6-dimethoxypyrimidin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-4-8(14)11-6-7-12-9(15-2)5-10(13-7)16-3/h4-5H,1,6H2,2-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKMYVFOSKNPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)CNC(=O)C=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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